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molecular formula C8H9FN2O B8582211 2-amino-6-fluoro-N-methylbenzamide

2-amino-6-fluoro-N-methylbenzamide

Cat. No. B8582211
M. Wt: 168.17 g/mol
InChI Key: DTTJHEQECDBEND-UHFFFAOYSA-N
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Patent
US07884098B2

Procedure details

A round-bottomed flask was charged with 5-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione (500 mg, 2.8 mmol) and 30 mL water. The reaction was stirred for 15 min and then methylamine was added. The reaction was then stirred for 2 h. It was then extracted three times with ethyl acetate. Organic layers were combined and dried over sodium sulfate, then concentrated. The product was identified as 2-amino-6-fluoro-N-methylbenzamide (365 mg, 2.4 mmol, 86% yield). MS: M(C8H9FN2O)=168.17, (M+H)+=169.3.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]2[C:8](=O)[O:9]C(=O)[NH:11][C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH3:14][NH2:15]>O>[NH2:11][C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([F:1])[C:7]=1[C:8]([NH:15][CH3:14])=[O:9]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=CC=CC2=C1C(OC(N2)=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was then stirred for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
It was then extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1=C(C(=O)NC)C(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.4 mmol
AMOUNT: MASS 365 mg
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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